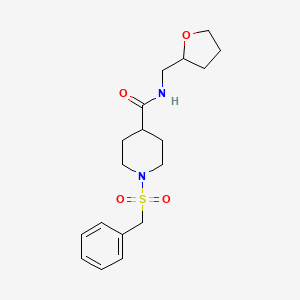

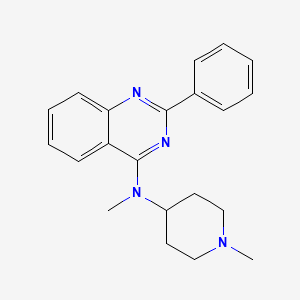

3-(5-bromo-2-furyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-bromo-2-furyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a compound of interest due to its potential applications in various fields including materials science for high-energy molecules and biological activities. This compound falls within the broader category of 1,3,4-oxadiazoles, known for their versatility and utility in chemical synthesis and potential therapeutic applications.

Synthesis Analysis

The synthesis of derivatives similar to this compound involves multiple steps, including diazotization, acylchloride formation, diarylhydrazide synthesis, and dehydration reactions to form the oxadiazole ring. High yields and specific spectral properties indicate the efficiency of these synthetic strategies, with modifications to the aryl groups influencing the photoluminescent properties of the resulting compounds (Liu Yu et al., 2006).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including those similar to the compound , can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These analyses confirm the presence of the oxadiazole ring and the substitution patterns on the molecule, crucial for understanding its chemical behavior and properties.

Chemical Reactions and Properties

Oxadiazole derivatives participate in a range of chemical reactions, including interactions with nucleophiles and active methylene compounds, leading to the formation of various substitution products and potentially bioactive molecules. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating substituents on the furan and phenyl rings (H. Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and crystallinity, can be deduced from their synthesis conditions and molecular structure. These properties are essential for determining the compound's applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the compound's molecular structure. For instance, the presence of the oxadiazole ring contributes to the compound's potential as a corrosion inhibitor and its interaction with metal surfaces, suggesting applications in materials science and industrial processes (F. Bentiss et al., 2002).

properties

IUPAC Name |

3-(5-bromofuran-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c1-17-9-4-2-3-8(7-9)13-15-12(16-19-13)10-5-6-11(14)18-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGUULAJPLEVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793861 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)

![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)

![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5508284.png)

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)

![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)